molecular formula C9H10N2O B595651 1-(1H-Indazol-4-yl)ethanol CAS No. 181820-40-6

1-(1H-Indazol-4-yl)ethanol

Cat. No.: B595651
CAS No.: 181820-40-6
M. Wt: 162.192
InChI Key: WKZNQTQOCZUUIS-UHFFFAOYSA-N
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Description

1-(1H-Indazol-4-yl)ethanol is a chemical compound that belongs to the indazole family. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. This particular compound features an ethanol group attached to the fourth position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-Indazol-4-yl)ethanol can be synthesized through various methods. One common approach involves the reduction of 1-(1H-Indazol-4-yl)acetaldehyde using a reducing agent such as sodium borohydride. The reaction typically takes place in an alcoholic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalytic hydrogenation processes or other advanced reduction techniques to convert precursor compounds into the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Indazol-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form 1-(1H-Indazol-4-yl)acetaldehyde or 1-(1H-Indazol-4-yl)acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced further to form 1-(1H-Indazol-4-yl)methanol using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, sulfonyl chlorides, or other electrophilic reagents.

Major Products:

    Oxidation: 1-(1H-Indazol-4-yl)acetaldehyde, 1-(1H-Indazol-4-yl)acetic acid.

    Reduction: 1-(1H-Indazol-4-yl)methanol.

    Substitution: Various substituted indazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-Indazol-4-yl)ethanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the functional groups present on the indazole ring.

Comparison with Similar Compounds

1-(1H-Indazol-4-yl)ethanol can be compared with other indazole derivatives to highlight its uniqueness:

    1-(1H-Indazol-3-yl)ethanol: Similar structure but with the ethanol group attached to the third position of the indazole ring.

    1-(1H-Indazol-5-yl)ethanol: Ethanol group attached to the fifth position, leading to different chemical and biological properties.

    1-(1H-Indazol-4-yl)methanol: Similar compound with a methanol group instead of ethanol, affecting its reactivity and applications.

Properties

IUPAC Name

1-(1H-indazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6(12)7-3-2-4-9-8(7)5-10-11-9/h2-6,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZNQTQOCZUUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C=NNC2=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743511
Record name 1-(1H-Indazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181820-40-6
Record name α-Methyl-1H-indazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181820-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Indazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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